N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
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Overview
Description
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C9H6BrClN2OS and a molecular weight of 305.58 g/mol . It is known for its unique structure, which includes a bromo, cyanosulfanyl, and chloroacetamide functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide typically involves the reaction of 2-bromo-4-(cyanosulfanyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The cyanosulfanyl group can be oxidized to sulfonyl derivatives or reduced to thiol derivatives.
Coupling reactions: The bromo group can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Coupling reactions: Biaryl or aryl-alkene derivatives.
Scientific Research Applications
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide is not fully understood. its biological activity is thought to be related to its ability to interact with cellular proteins and enzymes. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The cyanosulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide: Unique due to the presence of both cyanosulfanyl and chloroacetamide groups.
N-[2-bromo-4-(methylsulfanyl)phenyl]-2-chloroacetamide: Similar structure but with a methylsulfanyl group instead of cyanosulfanyl.
N-[2-bromo-4-(hydroxysulfanyl)phenyl]-2-chloroacetamide: Contains a hydroxysulfanyl group, which may alter its reactivity and biological activity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyanosulfanyl group, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with biological targets .
Properties
IUPAC Name |
[3-bromo-4-[(2-chloroacetyl)amino]phenyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2OS/c10-7-3-6(15-5-12)1-2-8(7)13-9(14)4-11/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJHLOZLWIGZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Br)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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